molecular formula C10H16ClN B594346 5-Ethyl-2,4-dimethylaniline hydrochloride CAS No. 1244949-51-6

5-Ethyl-2,4-dimethylaniline hydrochloride

Cat. No.: B594346
CAS No.: 1244949-51-6
M. Wt: 185.695
InChI Key: ZZSGNBFBRPNWIY-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-dimethylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, featuring ethyl and dimethyl substituents on the benzene ring. This compound is typically used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-dimethylaniline hydrochloride can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylaniline with ethyl halides under basic conditions. The reaction is typically carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the catalytic hydrogenation of nitro compounds followed by alkylation. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process, leading to higher yields of the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-dimethylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products Formed

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Ethyl-2,4-dimethylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties and as a building block in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-dimethylaniline hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in electrophilic aromatic substitution reactions, where it acts as a nucleophile. The compound’s effects are mediated through its ability to donate electrons to electrophilic species, facilitating various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylaniline: Lacks the ethyl substituent, making it less sterically hindered.

    5-Ethyl-2-methylaniline: Contains only one methyl group, resulting in different reactivity and properties.

    N,N-Dimethylaniline: Features two methyl groups on the nitrogen atom, altering its basicity and reactivity.

Uniqueness

5-Ethyl-2,4-dimethylaniline hydrochloride is unique due to the presence of both ethyl and dimethyl substituents on the benzene ring

Biological Activity

5-Ethyl-2,4-dimethylaniline hydrochloride is a chemical compound that belongs to the class of aromatic amines. Its biological activity is of significant interest due to its potential applications in various fields, including pharmaceuticals and environmental sciences. This article provides an in-depth analysis of its biological activity, focusing on its metabolism, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C11H16ClN. It is characterized by an amine functional group attached to a substituted aromatic ring. The presence of ethyl and methyl groups influences its solubility and reactivity, which are critical for its biological interactions.

Metabolism and Toxicity

The metabolism of this compound involves biotransformation processes that can lead to the formation of various metabolites. Understanding these pathways is crucial for assessing its toxicity and biological effects.

Key Findings on Metabolism:

  • Studies indicate that 5-Ethyl-2,4-dimethylaniline can undergo N-hydroxylation, leading to the formation of N-hydroxy derivatives that may exhibit different biological activities compared to the parent compound .
  • The compound has been shown to produce reactive metabolites capable of binding covalently to macromolecules such as proteins and DNA, potentially leading to mutagenic effects .

Toxicological Data:

The toxicity profile of this compound has been evaluated in various animal models:

StudySpeciesRouteLD50 (mg/kg)Observations
Lindstrom et al., 1969Rats (Osborne-Mendel)Oral2042Weight loss, liver enlargement
Jacobson, 1972Rats (Sprague-Dawley)Oral840Decreased body weight
Vernot et al., 1977Mice (CFi)Oral710Anemia observed

These studies highlight significant adverse effects at varying doses, indicating a need for caution in handling this compound.

Antimicrobial Properties

Research into the antimicrobial properties of this compound suggests potential applications in combating bacterial infections. Preliminary studies have reported its effectiveness against several strains of bacteria, although further research is needed to establish its efficacy and mechanism of action.

Enzyme Interaction Studies

The compound has been utilized as a substrate in enzyme assays to study enzyme kinetics and inhibition:

  • Mechanism of Action : It acts as a substrate for various enzymes, facilitating biochemical reactions that are essential for understanding metabolic pathways .
  • Biochemical Assays : Its role in enzyme interaction studies has provided insights into how structural modifications can influence enzyme activity.

Case Studies and Research Applications

Several case studies have explored the implications of this compound in different contexts:

  • Pharmaceutical Development : Investigations into its use as a building block for synthesizing novel drug candidates have shown promise in developing compounds with enhanced therapeutic profiles.
  • Environmental Impact : The compound's presence in industrial processes raises concerns about environmental contamination and human exposure. Studies have linked exposure to aromatic amines with increased cancer risk, necessitating further investigation into their safety profiles .

Properties

IUPAC Name

5-ethyl-2,4-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-4-9-6-10(11)8(3)5-7(9)2;/h5-6H,4,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSGNBFBRPNWIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670349
Record name 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-51-6
Record name 5-Ethyl-2,4-dimethylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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